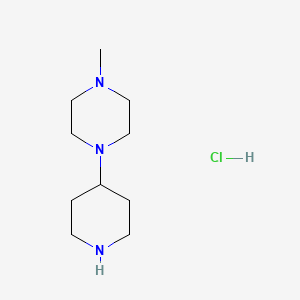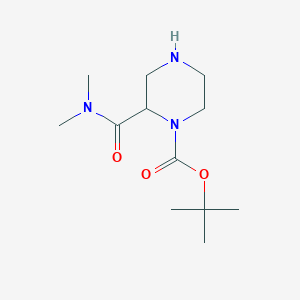
N-エチルピロリジン-3-カルボキサミド
概要
説明
N-Ethylpyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. N-Ethylpyrrolidine-3-carboxamide is known for its applications in various scientific research fields, including drug delivery systems, organic synthesis, and catalysis.
科学的研究の応用
N-Ethylpyrrolidine-3-carboxamide is extensively used in scientific research due to its remarkable properties. Some of its applications include:
作用機序
Target of Action
Pyrrolidine alkaloids interact with a variety of targets in the body, including various enzymes and receptors. The specific targets depend on the exact structure of the compound .
Mode of Action
The interaction between pyrrolidine alkaloids and their targets can lead to a variety of effects. For example, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. The specific pathways affected would depend on the exact structure of the compound and its targets .
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary widely. Factors such as the compound’s solubility, stability, and metabolism can affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of pyrrolidine alkaloids can be diverse, depending on the specific compound and its targets. Some pyrrolidine alkaloids have been shown to have cytotoxic effects, while others have protective effects .
Action Environment
The action, efficacy, and stability of pyrrolidine alkaloids can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
N-Ethylpyrrolidine-3-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with several key enzymes, including proteases and kinases, through its carboxamide group, which can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, N-Ethylpyrrolidine-3-carboxamide can bind to proteins, altering their conformation and function. For example, it has been observed to interact with transport proteins, affecting their ability to transport other molecules across cellular membranes .
Cellular Effects
N-Ethylpyrrolidine-3-carboxamide exerts various effects on different types of cells and cellular processes. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Ethylpyrrolidine-3-carboxamide can modulate the activity of signaling proteins such as kinases, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, N-Ethylpyrrolidine-3-carboxamide can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of N-Ethylpyrrolidine-3-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its carboxamide group. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, N-Ethylpyrrolidine-3-carboxamide has been shown to inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethylpyrrolidine-3-carboxamide can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have also indicated that N-Ethylpyrrolidine-3-carboxamide can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Ethylpyrrolidine-3-carboxamide vary with different dosages in animal models. At lower doses, this compound has been observed to have minimal adverse effects, with significant biochemical and cellular changes occurring at higher doses. For example, higher doses of N-Ethylpyrrolidine-3-carboxamide can lead to toxic effects, such as liver and kidney damage, due to its interactions with metabolic enzymes and transport proteins. Additionally, threshold effects have been observed, where certain biochemical and cellular responses are only triggered at specific dosage levels.
Metabolic Pathways
N-Ethylpyrrolidine-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism. Additionally, N-Ethylpyrrolidine-3-carboxamide can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, N-Ethylpyrrolidine-3-carboxamide is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transport proteins, facilitating its movement across cellular membranes and into various cellular compartments. Additionally, N-Ethylpyrrolidine-3-carboxamide can accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects. The distribution of this compound within the body can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of N-Ethylpyrrolidine-3-carboxamide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals. Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect the localization and activity of N-Ethylpyrrolidine-3-carboxamide within cells. These localization patterns can influence the compound’s overall function and its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylpyrrolidine-3-carboxamide typically involves the amidation of pyrrolidine-3-carboxylic acid with ethylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common reagents used in this synthesis include coupling agents such as carbodiimides (e.g., EDCI) and activating agents like N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of N-Ethylpyrrolidine-3-carboxamide may involve large-scale amidation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
N-Ethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: N-Ethylpyrrolidine-3-carboxamide can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, primary amines, and substituted pyrrolidine derivatives .
類似化合物との比較
N-Ethylpyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. N-Ethylpyrrolidine-3-carboxamide is unique due to its specific carboxamide group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
N-ethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-7(10)6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVNYUIISCOCSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672454 | |
| Record name | N-Ethylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-56-2 | |
| Record name | N-Ethylpyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-[1,4']bipiperidinyltrifluoroacetate](/img/structure/B1419217.png)
![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)

![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)






![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-(pyridin-2-yl)piperidin-4-amine](/img/structure/B1419232.png)

